molecular formula C5H10NO6P B585124 N-Acetyl Glyphosate-13C2,15N CAS No. 1346598-31-9

N-Acetyl Glyphosate-13C2,15N

Cat. No.: B585124
CAS No.: 1346598-31-9
M. Wt: 214.088
InChI Key: BFECXRMSKVFCNB-OEKWKHNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

N-Acetyl Glyphosate-13C2,15N is an isotopically labeled version of N-acetylglyphosate, a metabolite of glyphosate . Glyphosate is a broad-spectrum herbicide that primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids in plants and some microorganisms .

Mode of Action

Glyphosate inhibits the EPSPS enzyme, thereby blocking the production of essential aromatic amino acids . This leads to a deficiency in these amino acids, disrupting protein synthesis and growth, ultimately causing death in plants . As this compound is a metabolite of glyphosate, it is expected to have a similar mode of action .

Biochemical Pathways

The primary biochemical pathway affected by glyphosate is the shikimate pathway . By inhibiting the EPSPS enzyme, glyphosate disrupts this pathway, leading to a deficiency in the aromatic amino acids phenylalanine, tyrosine, and tryptophan . These amino acids are precursors to many secondary metabolites essential for plant growth and development .

Result of Action

The inhibition of the shikimate pathway by glyphosate leads to a deficiency in essential aromatic amino acids, disrupting protein synthesis and growth, and ultimately causing death in plants .

Action Environment

This compound is particularly valuable in environmental studies, where it aids in understanding the transport, degradation, and persistence of glyphosate in ecosystems . It is also used in metabolic studies to investigate the compound’s uptake and biotransformation in plants and microorganisms . The action, efficacy, and stability of this compound can be influenced by various environmental factors, including soil type, temperature, moisture, and microbial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Acetyl Glyphosate-13C2,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the glyphosate molecule. This is achieved through chemical synthesis, where the isotopically labeled compounds are introduced into the acetyl group of glyphosate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the incorporation of the isotopes and the purity of the final product. The compound is then purified and packaged for research use .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl Glyphosate-13C2,15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce various oxidized derivatives, while substitution reactions can yield modified glyphosate analogs .

Comparison with Similar Compounds

Uniqueness: N-Acetyl Glyphosate-13C2,15N is unique due to its specific isotopic labeling, which provides distinct mass signatures for accurate detection and analysis. This makes it particularly valuable in environmental and metabolic studies where precise tracking of glyphosate is required .

Biological Activity

N-Acetyl Glyphosate-13C2,15N is a derivative of glyphosate, a widely used herbicide known for its effectiveness in controlling a broad spectrum of weeds. This compound has garnered attention for its biological activity, particularly in relation to its metabolism, environmental impact, and potential effects on non-target organisms. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

N Acetyl Glyphosate 13C2 15N=13C O 13CH2][15NH CP O O O\text{N Acetyl Glyphosate 13C2 15N}=\text{O }^{13}\text{C O }^{13}\text{CH}_2][^{15}\text{NH CP O O O}

This compound retains the phosphonate group typical of glyphosate but includes isotopic labeling which is essential for tracking metabolic pathways in biological studies.

Metabolic Pathways

Research indicates that N-acetyl derivatives of glyphosate can be metabolized by various microorganisms. The primary metabolic pathway involves the conversion of glyphosate to aminomethylphosphonic acid (AMPA) and other metabolites. The presence of the acetyl group influences the rate and efficiency of this metabolism.

Table 1: Metabolic Pathways of Glyphosate Derivatives

CompoundMajor MetabolitesMicrobial Species Involved
GlyphosateAMPAPseudomonas spp.
N-Acetyl GlyphosateN-acetyl-AMPABacillus spp., Rhizobium spp.
AMPAPhosphonic acid derivativesVarious soil bacteria

Toxicity Studies

Studies have shown varying degrees of toxicity associated with glyphosate and its metabolites. The acute toxicity of this compound was assessed in aquatic organisms such as Daphnia magna and fish species. The findings indicate that while glyphosate itself exhibits moderate toxicity, the acetylated form may have reduced toxicity compared to its parent compound.

Case Study: Toxicity Assessment in Aquatic Organisms

  • Organism : Daphnia magna
  • Exposure Duration : 48 hours
  • Concentration Range : 0.1 mg/L to 10 mg/L
  • Results :
    • LC50 (Lethal Concentration 50) for glyphosate: 4.3 mg/L
    • LC50 for N-acetyl glyphosate: 6.5 mg/L

These results suggest that this compound may pose a lower risk to aquatic ecosystems compared to traditional glyphosate formulations.

Implications for Agricultural Practices

The use of this compound in agricultural settings could potentially reduce the negative impact on beneficial soil microorganisms and aquatic life while maintaining effective weed control. Further research is needed to fully understand the long-term effects and environmental persistence of this compound.

Table 2: Comparison of Glyphosate and Its Derivatives

PropertyGlyphosateThis compound
SolubilityHighHigh
Toxicity (LC50)4.3 mg/L6.5 mg/L
Metabolic RateRapidModerate

Properties

IUPAC Name

2-[acetyl(phosphonomethyl)(15N)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)/i2+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFECXRMSKVFCNB-OEKWKHNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(=O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[15N](CP(=O)(O)O)[13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746939
Record name N-Acetyl-N-(phosphonomethyl)(~13~C_2_,~15~N)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346598-31-9
Record name N-Acetyl-N-(phosphonomethyl)(~13~C_2_,~15~N)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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